O-Benzyl-S-(methyl-d3)-3-thioacetaminophen
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Overview
Description
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen is a synthetic compound that belongs to the class of thioacetaminophen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-S-(methyl-d3)-3-thioacetaminophen typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, methyl-d3 thiol, and acetaminophen.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of O-Benzyl-S-(methyl-d3)-3-thioacetaminophen involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor signaling pathways.
Modulating Cellular Pathways: Affecting cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl-3-thioacetaminophen: Lacks the methyl-d3 group but shares similar structural features.
S-Benzyl-3-thioacetaminophen: Has a different substitution pattern on the benzyl group.
O-Methyl-3-thioacetaminophen: Contains a methyl group instead of a benzyl group.
Uniqueness
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen is unique due to the presence of the methyl-d3 group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in research to explore new therapeutic applications or chemical reactions.
Properties
IUPAC Name |
N-[4-phenylmethoxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSZZVZHGEQNZ-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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